molecular formula C6H4BrClN2O2 B2696597 2-Bromo-3-chloro-6-methyl-5-nitropyridine CAS No. 1806051-06-8

2-Bromo-3-chloro-6-methyl-5-nitropyridine

Cat. No.: B2696597
CAS No.: 1806051-06-8
M. Wt: 251.46
InChI Key: MCYSKBSHXMLWTB-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H4BrClN2O2 and a molecular weight of 251.47 g/mol . It is a pyridine derivative, characterized by the presence of bromine, chlorine, methyl, and nitro functional groups on the pyridine ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industry.

Preparation Methods

The synthesis of 2-Bromo-3-chloro-6-methyl-5-nitropyridine typically involves the nitration of 2-bromo-3-chloro-6-methylpyridine. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the pyridine ring.

Industrial production methods for this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

2-Bromo-3-chloro-6-methyl-5-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. For example, the bromine atom can be replaced by a different halogen or an alkyl group using suitable reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-chloro-6-methyl-5-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: Research into the medicinal properties of this compound and its derivatives can lead to the discovery of new drugs with therapeutic potential.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-methyl-5-nitropyridine depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological molecules, such as enzymes and receptors, through its functional groups. The nitro group, for example, can participate in redox reactions, while the halogen atoms can form halogen bonds with target molecules. These interactions can modulate the activity of the target molecules and lead to the desired biological effects.

Comparison with Similar Compounds

2-Bromo-3-chloro-6-methyl-5-nitropyridine can be compared with other similar compounds, such as:

    3-Bromo-2-chloro-6-methyl-5-nitropyridine: This compound has a similar structure but with different positions of the bromine and chlorine atoms.

    2-Bromo-5-chloro-3-nitropyridine: Another pyridine derivative with different positions of the functional groups.

    5-Bromo-2-chloro-3-nitropyridine: Similar to the above compounds but with the nitro group in a different position.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications in chemical synthesis and research .

Properties

IUPAC Name

2-bromo-3-chloro-6-methyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c1-3-5(10(11)12)2-4(8)6(7)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYSKBSHXMLWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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